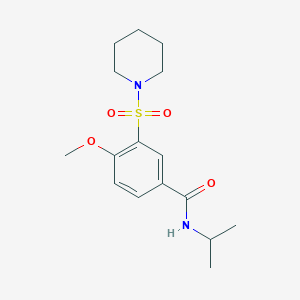![molecular formula C14H8BrF5N2O B4720126 N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4720126.png)
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as BDF-8634, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of urea-based inhibitors and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a potent inhibitor of several enzymes, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase (SCD). These enzymes are involved in lipid metabolism and are overexpressed in many cancer cells. By inhibiting these enzymes, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea disrupts lipid metabolism and induces apoptosis in cancer cells. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have several biochemical and physiological effects, including reducing lipid accumulation, improving glucose and lipid metabolism, and reducing inflammation. In animal models, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to reduce body weight, improve insulin sensitivity, and reduce liver fat accumulation. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to reduce the expression of inflammatory cytokines in animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its specificity for the enzymes it inhibits. This allows researchers to study the effects of inhibiting specific enzymes without affecting other pathways. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have low toxicity in animal models, which makes it a safer option for lab experiments. However, one limitation of using N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is its solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea. One direction is to study its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to understand the long-term effects of N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea on glucose and lipid metabolism. Finally, the development of more soluble analogs of N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea may improve its efficacy in lab experiments and potential therapeutic applications.
In conclusion, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a small molecule inhibitor that has shown potential in various scientific research applications. Its specificity for the enzymes it inhibits and low toxicity make it a valuable tool for studying lipid metabolism, inflammation, and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammatory disorders, and metabolic disorders. In cancer research, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been studied with N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea, and it has been shown to reduce inflammation in animal models. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been studied in metabolic disorders such as obesity and type 2 diabetes, where it has been shown to improve glucose and lipid metabolism.
Propiedades
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF5N2O/c15-10-5-8(16)6-11(17)12(10)22-13(23)21-9-3-1-2-7(4-9)14(18,19)20/h1-6H,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRGIESYOGORAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2Br)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B4720043.png)
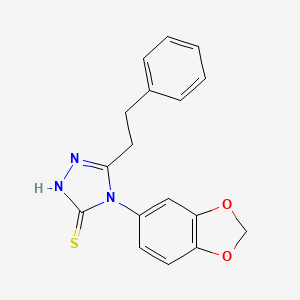
![5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide](/img/structure/B4720064.png)
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4720065.png)
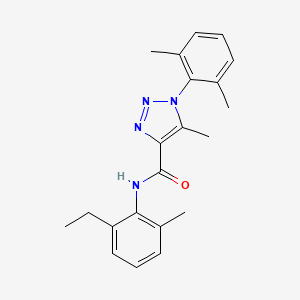
![2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4720077.png)

![N~2~-(3-acetylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4720092.png)
![ethyl 2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B4720095.png)
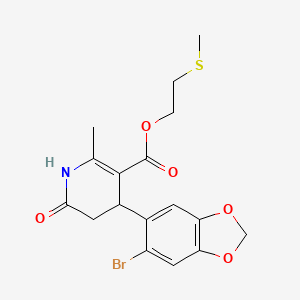
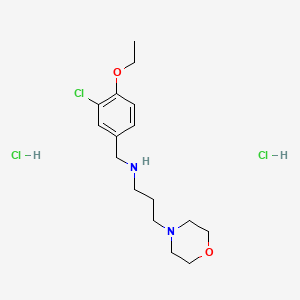

![2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B4720121.png)
